Sanfetrinem cilexitel

Description

Historical Context of Tricyclic β-Lactam Antibiotic Development

The development of β-lactam antibiotics began with the discovery of penicillin in the late 1920s and has since become a cornerstone of modern medicine. nih.gov This class of drugs, which also includes cephalosporins, carbapenems, and monobactams, has been instrumental in treating bacterial infections. nih.govfrontiersin.org The ongoing challenge of antimicrobial resistance has driven continuous efforts to modify and improve upon the basic β-lactam structure to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. nih.govacs.org

Tricyclic β-lactams, such as sanfetrinem (B1680756), represent a significant structural innovation within this class. The development of these more complex structures aimed to create compounds with enhanced stability against a wider range of β-lactamases, thereby addressing a key mechanism of bacterial resistance. Research into tricyclic β-lactams has explored various modifications to the core structure to optimize antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.orgkyoto-u.ac.jp

Design Principles of Sanfetrinem Cilexetil as an Oral Prodrug

A major limitation of many potent β-lactam antibiotics, including early carbapenems, is their poor oral bioavailability, necessitating intravenous administration. newtbdrugs.orgaraid.es To overcome this, sanfetrinem cilexetil was designed as a prodrug of sanfetrinem. A "cilexetil" ester group is attached to the parent molecule. google.com

This ester moiety is enzymatically cleaved in the body, releasing the active sanfetrinem molecule into the bloodstream. This design allows for effective oral absorption and systemic distribution, a crucial advantage for treating infections in an outpatient setting. antibioticdb.com The conversion of the prodrug to its active form is efficient, leading to rapid achievement of therapeutic concentrations in the body.

Evolution of Research Focus for Sanfetrinem Cilexetil in Antimicrobial Therapeutics

Sanfetrinem cilexetil was initially developed by GlaxoSmithKline in the 1990s. newtbdrugs.orgaraid.es Early clinical research focused on its efficacy against common respiratory pathogens. newtbdrugs.orgresearchgate.net In vivo studies in murine models demonstrated its potent activity against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Streptococcus pneumoniae. nih.govnih.gov Phase II clinical trials for respiratory tract infections were successfully completed. researchgate.netbiorxiv.org However, its development was halted before Phase III, primarily for commercial reasons. newtbdrugs.orgaraid.es

The initial research highlighted the broad-spectrum activity of sanfetrinem against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This included activity against some β-lactamase-producing strains, which are resistant to many other β-lactam antibiotics. nih.gov

Contemporary Repurposing Initiatives for Sanfetrinem Cilexetil against Refractory Pathogens

In recent years, there has been a renewed interest in sanfetrinem cilexetil, driven by the urgent need for new treatments for multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. newtbdrugs.orgaraid.es A significant focus of this repurposing effort is on Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). newtbdrugs.orgnih.gov

Drug repurposing offers a faster route to new treatments by utilizing existing compounds with known safety profiles. araid.es The clinical efficacy of the intravenously administered carbapenem (B1253116), meropenem (B701), against TB demonstrated the potential of this drug class for treating this challenging disease. araid.esnih.gov This prompted a search for an orally bioavailable β-lactam, leading to the reinvestigation of sanfetrinem cilexetil. araid.esnih.gov

Recent research has shown that sanfetrinem is highly active against M. tuberculosis, including drug-susceptible, MDR, and XDR strains. newtbdrugs.orgaraid.es It has demonstrated potent intracellular activity, which is crucial for targeting M. tuberculosis where it resides within host cells. newtbdrugs.orgaraid.es These promising preclinical findings have led to the initiation of new clinical trials to evaluate the efficacy of sanfetrinem cilexetil in treating pulmonary tuberculosis. springer.combiorxiv.orgdrugbank.comclinicaltrials.gov

Research Findings on Sanfetrinem's Activity

**In Vitro Activity against *M. tuberculosis***

| Strain | MIC90 (μg/mL) |

|---|---|

| Drug-Susceptible & Resistant Isolates | 1-4 |

| M. tuberculosis H37Rv (in 7H9 broth) | 1.5 |

| Intracellular M. tuberculosis H37Rv | 0.5 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. Data sourced from multiple studies. newtbdrugs.orgaraid.es

**Comparative In Vitro Activity against *M. tuberculosis***

| Compound | MIC90 (μg/mL) |

|---|---|

| Sanfetrinem | 1-4 |

| Meropenem | 2-64 |

Data sourced from a 2019 study. araid.es

In Vivo Efficacy in Murine Models

| Infection Model | Pathogen | Efficacy of Sanfetrinem Cilexetil |

|---|---|---|

| Septicemia | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli | Potent |

| Respiratory Infection | Streptococcus pneumoniae (penicillin-susceptible & resistant) | More effective than amoxicillin (B794) |

Data sourced from a 1998 study. nih.gov

Structure

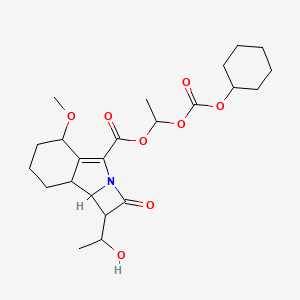

2D Structure

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEICXCLIGZEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869917 | |

| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 1-(1-hydroxyethyl)-5-methoxy-2-oxo-1,2,5,6,7,8,8a,8b-octahydroazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

De Novo Synthetic Pathways for Sanfetrinem (B1680756) and Sanfetrinem Cilexetil

The total chemical synthesis of sanfetrinem is a complex process that has been a subject of industrial and academic research. capes.gov.brmdpi.com The de novo synthesis involves the construction of the core tricyclic β-lactam structure from basic precursors, requiring precise control over stereochemistry. beilstein-journals.org

A critical step in the synthesis of sanfetrinem involves the stereoselective formation of a key ketoazetidinone intermediate. capes.gov.br The primary precursors for this reaction are a 4-acetoxyazetidinone derivative and a substituted cyclohexanone (B45756). Specifically, the reaction utilizes (2S)-2-Methoxycyclohexanone and the 4-acetoxyazetidinone 3a to yield the pivotal ketoazetidinone 5 intermediate. capes.gov.br This intermediate contains the essential structural framework upon which the final trinem rings are constructed.

Table 1: Key Reaction in Sanfetrinem Intermediate Synthesis

| Role | Compound Name | Reagents/Conditions | Product |

|---|---|---|---|

| Precursor 1 | (2S)-2-Methoxycyclohexanone [(2S)-6] | SnCl₄, N,N-diisopropylethylamine | Ketoazetidinone 5 |

This table summarizes the core reaction for producing a key intermediate in the synthesis of sanfetrinem, as described in the literature. capes.gov.br

Achieving the correct stereochemistry is paramount in the synthesis of β-lactam antibiotics. For sanfetrinem, a highly diastereoselective synthesis of the ketoazetidinone 5 intermediate has been developed. capes.gov.br This method relies on the use of a chelated tin(IV) enolate. capes.gov.brresearchgate.net

The process begins with the formation of a 1:1 chelate complex between tin tetrachloride (SnCl₄) and (2S)-2-Methoxycyclohexanone. capes.gov.br The formation of this complex has been confirmed by single-crystal X-ray analysis. capes.gov.br Upon the addition of a tertiary amine base, this complex is converted into a highly reactive chelated tin enolate. capes.gov.br The high level of diastereoselectivity observed in the subsequent reaction with the azetidinone is attributed to an open transition state where the chelated SnCl₄ amplifies the stereochemical influence of the methoxy (B1213986) group on the cyclohexanone ring. capes.gov.br Other stereoselective approaches in related syntheses have utilized chiral phosphonamide reagents. beilstein-journals.org

Stereoselective Synthesis Methodologies

Structural Modifications and Analog Development

Research into the trinem class of antibiotics has extended beyond sanfetrinem to include the design and synthesis of various structural analogs. beilstein-journals.org These efforts aim to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms like β-lactamase enzymes. researchgate.net

Sanfetrinem is a member of the trinem class, a novel group of tricyclic β-lactam antibiotics developed in the 1990s. beilstein-journals.org The development of sanfetrinem spurred further research into structural variants. beilstein-journals.org Scientists have reported the synthesis of analogs such as 4- and 8-methoxy trinems and 5α-hydroxyethyltrinems. beilstein-journals.orgcapes.gov.br A key goal in designing new trinem analogs has been to create potent, broad-spectrum inhibitors of bacterial β-lactamases, particularly class C enzymes. researchgate.net This structure-based design approach has led to the synthesis of novel 4-substituted trinems with significant inhibitory activity. researchgate.net

Sanfetrinem itself is not orally bioavailable. araid.esbiorxiv.org To overcome this limitation, it is administered as the prodrug sanfetrinem cilexetil. This prodrug is a 1-(cyclohexyloxycarbonyloxy)ethyl ester of the parent sanfetrinem molecule. researchgate.net

The core principle of this prodrug strategy is to mask the carboxylic acid group of sanfetrinem, which would otherwise be ionized in the gastrointestinal tract, limiting its absorption. The cilexetil ester moiety renders the molecule more lipophilic, facilitating its passage across the intestinal wall. Once absorbed into the bloodstream, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes present in the gastrointestinal tract or systemic circulation. This enzymatic hydrolysis efficiently releases the active, parent compound, sanfetrinem, allowing it to reach its bacterial targets. This esterification strategy is a well-established principle for enhancing the oral bioavailability of β-lactam antibiotics.

Design and Synthesis of Trinems

Chemical Reactivity and Degradation Pathways of Sanfetrinem Cilexetil

The chemical reactivity and degradation of Sanfetrinem cilexetil are largely dictated by its structure as a prodrug ester and a β-lactam antibiotic.

The primary degradation pathway in a biological system is the enzymatic hydrolysis of the cilexetil ester group. researchgate.net This reaction is essential for its mechanism of action, as it cleaves the prodrug to release the active parent compound, sanfetrinem. This hydrolysis is carried out by carboxylesterases, which are hydrolase enzymes present in the gastrointestinal tract and systemic circulation. researchgate.net

The stability of the core trinem structure is another critical aspect of its chemical profile. The tricyclic β-lactam structure confers significant resistance to hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics. nih.govgoogle.com Sanfetrinem's stability to β-lactamases is comparable to that of carbapenems like imipenem (B608078) and meropenem (B701). google.com However, the β-lactam ring is susceptible to thermal degradation, particularly at temperatures above 40°C, which requires cold chain maintenance during storage. Studies have also noted that sanfetrinem is poorly stable in standard assay media, which can necessitate frequent media refreshment during in vitro testing. researchgate.net

Table 2: Degradation and Stability Characteristics of Sanfetrinem Cilexetil

| Characteristic | Description | Source |

|---|---|---|

| Prodrug Hydrolysis | The cilexetil ester moiety is cleaved by carboxylesterases to release the active drug, sanfetrinem. | researchgate.net |

| β-Lactamase Stability | The tricyclic structure provides high stability against hydrolysis by many bacterial β-lactamases. | nih.govgoogle.com |

| Thermal Stability | The β-lactam ring undergoes degradation at temperatures exceeding 40°C. | |

| In Vitro Stability | Exhibits rapid thermal degradation in standard assay media. | researchgate.net |

Table 3: List of Chemical Compounds | Compound Name | | | :--- | | 4-Dimethylaminopyridine (DMAP) | | Amoxicillin (B794) | | Cefdinir (B1668824) | | Cyclohexyloxycarbonyloxyethyl chloride | | Dichloromethane | | 2-ethoxycarbonyl-cyclohexanone | | Imipenem | | Meropenem | | Sanfetrinem | | Sanfetrinem cilexetil | | Sanfetrinem sodium |

Molecular Mechanism of Antimicrobial Action of Sanfetrinem

Elucidation of Penicillin-Binding Protein (PBP) Inhibition Profile

The efficacy of β-lactam antibiotics is intrinsically linked to their ability to bind to and inactivate PBPs. nih.gov These proteins are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a crucial step in maintaining the strength of the bacterial cell wall. wikipedia.orgemerginginvestigators.org By binding to the active site of these enzymes, sanfetrinem (B1680756) forms a stable acyl-enzyme complex, effectively blocking their function. wikipedia.orgmdpi.com This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. wikipedia.org

Specificity of PBP Binding across Bacterial Species

The binding affinity of sanfetrinem to various PBPs can differ among bacterial species, which in part determines its spectrum of activity. In Streptococcus pneumoniae, for instance, sanfetrinem has demonstrated a strong affinity for specific PBPs, which varies depending on the strain's susceptibility to penicillin. asm.org

In penicillin-susceptible strains of S. pneumoniae (e.g., strain R6), sanfetrinem shows a high affinity for PBP 1a and PBP 3. asm.org For penicillin-intermediate and resistant strains (e.g., strains 4387 and 4411), the essential targets shift to PBP 1a and PBP 2b. asm.org The concentration of sanfetrinem required for 50% saturation of these key PBPs is close to its minimum inhibitory concentration (MIC), highlighting the direct link between PBP binding and its antibacterial effect. asm.org

| Bacterial Species | Strain Type | Primary PBP Targets of Sanfetrinem | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible (e.g., R6) | PBP 1a, PBP 3 | asm.org |

| Streptococcus pneumoniae | Penicillin-Intermediate (e.g., 4387) | PBP 1a, PBP 2b | asm.org |

| Streptococcus pneumoniae | Penicillin-Resistant (e.g., 4411) | PBP 1a, PBP 2b | asm.org |

The activity of sanfetrinem against various Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and multi-resistant enterococci, further underscores its broad PBP inhibition profile. asm.org Its effectiveness against strains with resistance mechanisms involving altered PBPs suggests that sanfetrinem can overcome some of the common resistance pathways that affect other β-lactam antibiotics. asm.org

Molecular Interactions at the Active Site of PBPs

The interaction between a β-lactam antibiotic and the active site of a PBP is a complex molecular event. The active site of PBPs contains a critical serine residue which acts as a nucleophile. emerginginvestigators.orgmdpi.com The structure of β-lactam antibiotics mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. emerginginvestigators.org

When sanfetrinem enters the PBP active site, the strained β-lactam ring is attacked by the active site serine. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.orgmdpi.com This acylation process effectively inactivates the PBP, preventing it from carrying out its transpeptidation function. wikipedia.orgemerginginvestigators.org The stability of this complex is a key determinant of the antibiotic's potency.

The active site of PBPs is characterized by three conserved amino acid motifs: SXXK, SXN, and KT(S)G. nih.gov Alterations in or near these motifs can lead to reduced affinity for β-lactams and contribute to antibiotic resistance. nih.gov The ability of sanfetrinem to bind effectively to PBPs, even in some resistant strains, suggests that its molecular structure allows for favorable interactions within the active site, potentially overcoming some of these resistance-conferring mutations. asm.org

Impact on Bacterial Cell Wall Peptidoglycan Synthesis

The inhibition of PBPs by sanfetrinem directly disrupts the synthesis of peptidoglycan, the primary component of the bacterial cell wall. asm.orgnih.gov Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. nih.gov The final step in its synthesis, catalyzed by PBPs, involves the cross-linking of peptide side chains, which gives the cell wall its rigidity and strength. wikipedia.orgemerginginvestigators.org

By inactivating PBPs, sanfetrinem prevents this crucial cross-linking from occurring. nih.gov The consequence is a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately leads to cell lysis and death, which is the bactericidal mechanism of action for sanfetrinem. wikipedia.org The effectiveness of sanfetrinem is therefore directly tied to its ability to interfere with this fundamental biosynthetic pathway. asm.org

Bioactivation Mechanism: Enzymatic Hydrolysis of Sanfetrinem Cilexetil to Sanfetrinem

Sanfetrinem itself has poor oral bioavailability. To overcome this, it is administered as a prodrug, sanfetrinem cilexetil. twn.my A prodrug is an inactive or less active compound that is converted into its active form within the body. The cilexetil ester group attached to sanfetrinem enhances its absorption from the gastrointestinal tract.

Role of Carboxylesterases in Prodrug Conversion

The conversion of the inactive prodrug, sanfetrinem cilexetil, to the active antibiotic, sanfetrinem, is a critical step for its therapeutic effect. This bioactivation is primarily carried out by a class of enzymes known as carboxylesterases. twn.mynih.gov

Carboxylesterases are hydrolase enzymes that are abundant in various tissues, including the liver and the intestinal tract. nih.gov These enzymes catalyze the hydrolysis of the cilexetil ester linkage in sanfetrinem cilexetil. twn.my This enzymatic cleavage removes the ester moiety, releasing the active sanfetrinem molecule into the systemic circulation where it can then reach the sites of infection and exert its antibacterial action.

Human carboxylesterases, particularly CES1 found in the liver and CES2 in the intestine, are key players in the metabolism of many ester-containing prodrugs. nih.gov The rapid and efficient hydrolysis of the cilexetil group by these enzymes is essential for achieving therapeutic concentrations of sanfetrinem in the body.

Kinetic Studies of Prodrug Hydrolysis in Biological Matrices

Kinetic studies of the hydrolysis of sanfetrinem cilexetil are important for understanding its pharmacokinetic profile. The rate of conversion from the prodrug to the active form influences the absorption, distribution, and ultimately the efficacy of the antibiotic.

Studies have shown that the hydrolysis of the cilexetil ester is rapid. Following oral administration, the conversion to sanfetrinem allows for quick systemic absorption. For example, the maximum plasma concentration (Cmax) of sanfetrinem can be reached within a short timeframe, indicating efficient enzymatic hydrolysis. The half-life of hydrolysis is a key parameter in these kinetic studies. For instance, studies on other ester prodrugs have shown half-lives ranging from seconds to minutes in physiological conditions (pH 7.4, 37°C), which is indicative of rapid conversion. nih.gov While specific kinetic values for sanfetrinem cilexetil hydrolysis are not detailed in the provided search results, the rapid appearance of sanfetrinem in plasma post-administration confirms the efficiency of this process.

Comparative Analysis of Mechanism with Other β-Lactam Subclasses

Sanfetrinem's antimicrobial profile shows important distinctions when compared to other major β-lactam subclasses, particularly concerning its spectrum of activity and stability against bacterial resistance mechanisms.

Comparison with Carbapenems (e.g., Imipenem (B608078), Meropenem)

Sanfetrinem's mechanism and stability share many similarities with carbapenems. nih.gov It demonstrates superior activity against penicillin-resistant S. pneumoniae, comparable to that of imipenem and meropenem (B701). asm.org Like other carbapenems, sanfetrinem is stable against hydrolysis by many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.govcapes.gov.br

However, a key difference lies in its interaction with AmpC β-lactamases; sanfetrinem is a weaker inducer of these enzymes compared to imipenem and meropenem. nih.govcapes.gov.br This could be advantageous in preventing the selection of derepressed mutants. A shared vulnerability with carbapenems is its susceptibility to hydrolysis by metallo-β-lactamases (Class B) and certain carbapenem-hydrolyzing enzymes in functional group 2f. nih.govcapes.gov.br

Comparison with Cephalosporins (e.g., Cefixime (B193813), Cefpodoxime (B17579), Cefotaxime)

Sanfetrinem maintains its effectiveness against many organisms that have developed resistance to oral cephalosporins through the production of ESBLs. nih.gov While its activity against penicillin-susceptible pneumococci is similar to that of cefotaxime, it is significantly more potent against resistant strains. asm.org

A critical advantage of sanfetrinem over cephalosporins like cefixime and cefpodoxime is its greater stability against AmpC β-lactamase hydrolysis. nih.govcapes.gov.br Furthermore, while cephalosporins often exhibit poor lytic activity against pneumococcal strains, sanfetrinem, much like carbapenems, demonstrates superior bactericidal and lytic effects. asm.org

Comparison with Penicillins (e.g., Amoxicillin (B794), Penicillin)

Against penicillin-susceptible strains of S. pneumoniae, sanfetrinem's activity is comparable to that of penicillin and amoxicillin. asm.org Its significant advantage is realized against penicillin-resistant strains, where it shows markedly superior activity. asm.orgnih.gov This is largely due to its stability against many β-lactamases, such as TEM-1, which readily hydrolyze penicillins. nih.gov

Interestingly, the addition of a β-lactamase inhibitor like clavulanate provides a substantial boost to the activity of amoxicillin, but only a modest four-fold increase for sanfetrinem. biorxiv.org This suggests that the tricyclic carbapenem (B1253116) structure of sanfetrinem is inherently more stable against β-lactamase hydrolysis compared to the penicillin backbone. biorxiv.org

Data Tables

Table 1: Comparative In Vitro Activity (MIC₉₀ in μg/ml) Against Streptococcus pneumoniae

| Antibiotic | Penicillin-Susceptible | Intermediately Penicillin-Resistant | Penicillin-Resistant |

| Sanfetrinem | 0.03 | 0.25 | 1 |

| Penicillin G | 0.015 | 0.25 | 4 |

| Amoxicillin | 0.03 | 0.5 | 4 |

| Cefotaxime | 0.03 | 0.5 | 2 |

| Imipenem | 0.015 | 0.06 | 0.25 |

| Meropenem | 0.03 | 0.12 | 0.5 |

| Data sourced from a study on the in vitro activity of sanfetrinem against 70 clinical isolates of S. pneumoniae. asm.org |

Table 2: Stability and Interaction with β-Lactamase Classes

| β-Lactam Subclass | Stability to Class A (e.g., TEM-1, ESBLs) | Stability to Class C (AmpC) | Stability to Class B (Metallo-β-lactamases) | AmpC Induction |

| Sanfetrinem | Stable nih.gov | Stable, slight lability nih.gov | Labile nih.gov | Weak nih.gov |

| Carbapenems (Imipenem/Meropenem) | Stable nih.gov | Stable nih.gov | Labile nih.gov | Stronger Inducers nih.gov |

| Cephalosporins (Oral) | Labile (ESBLs) nih.gov | Labile nih.gov | Stable | Variable |

| Penicillins | Labile nih.gov | Labile | Stable | N/A |

| This table provides a generalized summary based on referenced findings. nih.gov |

Preclinical Pharmacological Characterization

In Vitro Antimicrobial Spectrum and Potency

Sanfetrinem (B1680756) demonstrates potent in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, as well as significant action against Mycobacterium tuberculosis. asm.orgoup.com Its stability in the presence of many β-lactamases and human renal dehydropeptidase I contributes to its robust antimicrobial profile. oup.com

Susceptibility Profiles against Gram-Positive Bacterial Strains

Sanfetrinem shows marked potency against common Gram-positive respiratory pathogens. Notably, it is highly active against Streptococcus pneumoniae, including strains with varying levels of penicillin susceptibility. In a comprehensive study, sanfetrinem's Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC90) was ≤0.007 mg/L for penicillin-susceptible isolates and 0.5 mg/L for penicillin-resistant strains. oup.com Another U.S. surveillance study reported MIC90 values of 0.03 µg/ml, 0.5 µg/ml, and 1.0 µg/ml against penicillin-susceptible, -intermediate, and -resistant pneumococci, respectively. asm.org

The compound is also effective against Staphylococcus aureus. For methicillin-susceptible S. aureus (MSSA), the MIC90 has been reported to be as low as 0.06 µg/mL. oup.comoup.com Its activity diminishes against methicillin-resistant S. aureus (MRSA), with MICs ranging from 0.25 mg/L to over 32 mg/L. oup.com Additionally, studies have shown that sanfetrinem possesses greater activity against various Gram-positive organisms, including multiresistant enterococci, than ampicillin (B1664943) or vancomycin. oup.com

Table 1: In Vitro Activity of Sanfetrinem against Gram-Positive Bacteria

| Bacterial Species | Susceptibility Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.008 | 0.03 | asm.org |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.06 | 0.5 | asm.org |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 1.0 | asm.org |

| Staphylococcus aureus | Methicillin-Susceptible | - | 0.06 | oup.comoup.com |

| Streptococcus pyogenes | - | - | 0.008 | ncats.io |

Susceptibility Profiles against Gram-Negative Bacterial Strains

Sanfetrinem's spectrum extends to clinically relevant Gram-negative bacteria, including key respiratory pathogens and anaerobes. Against Haemophilus influenzae and Moraxella catarrhalis, reported MIC90 values were 0.5 µg/ml and 0.03 µg/ml, respectively. nih.gov The compound also demonstrates activity against Enterobacteriaceae, with MIC90 values of 0.25 µg/ml for Escherichia coli and 0.5 µg/ml for Klebsiella pneumoniae. ncats.io

Furthermore, sanfetrinem exhibits excellent activity against anaerobic bacteria of the Bacteroides fragilis group. medchemexpress.com It has been shown to inhibit 99.5% of these strains at a concentration of 4 µg/mL. researchgate.net The MICs for sanfetrinem against this group are comparable to those of carbapenems like imipenem (B608078) and meropenem (B701). medchemexpress.com

Table 2: In Vitro Activity of Sanfetrinem against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Haemophilus influenzae | 0.25 | 0.5 | nih.gov |

| Moraxella catarrhalis | 0.015 | 0.03 | nih.gov |

| Escherichia coli | - | 0.25 | ncats.io |

| Klebsiella pneumoniae | - | 0.5 | ncats.io |

| Bacteroides fragilis group | - | 4.0 | researchgate.net |

Activity against Mycobacterium tuberculosis (Mtb) Isolates

A significant finding is the potent activity of sanfetrinem against Mycobacterium tuberculosis. It was identified as a highly active agent against intracellular M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.5 µg/mL in 7H9 broth and 0.5 µg/mL against bacteria inside macrophages. medchemexpress.combiorxiv.org

Sanfetrinem has demonstrated a broad spectrum of activity against various clinical isolates of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. medchemexpress.comresearchgate.netbiorxiv.org When tested against a panel of Mtb clinical isolates, sanfetrinem exhibited an MIC90 of 1-4 µg/mL, which was more potent than the clinically utilized carbapenem (B1253116), meropenem (MIC90 = 2-64 µg/mL). medchemexpress.combiorxiv.org The activity of sanfetrinem can be enhanced in the presence of the β-lactamase inhibitor clavulanate, with the MIC90 decreasing to 0.5-2 µg/mL. dovepress.com

Influence of Environmental Factors and Media Composition on Activity

The in vitro potency of sanfetrinem against M. tuberculosis is influenced by the composition of the culture medium. ncats.ioresearchgate.net Research has shown that its activity is enhanced when cholesterol, a physiologically relevant carbon source for Mtb during infection, is used as the sole carbon source in the medium compared to standard broth. ncats.ioresearchgate.net This suggests that the standard in vitro testing conditions may underestimate the potential activity of the compound in the host environment. Sanfetrinem is also noted for its high stability against human renal dehydropeptidase I, an enzyme that can inactivate some carbapenem antibiotics. oup.com

In Vitro Time-Kill Kinetics and Bactericidal Dynamics

Time-kill assays are crucial for understanding the pharmacodynamic properties of an antibiotic, specifically whether its action is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Rapid Bactericidal Activity Assessment

Studies have confirmed the bactericidal nature of sanfetrinem against multiple pathogens. Time-kill assays demonstrated its rapid bactericidal activity against intracellular M. tuberculosis. ncats.iomedchemexpress.combiorxiv.org This intracellular killing ability is a critical attribute for an anti-tuberculosis agent.

Against S. pneumoniae, sanfetrinem also exhibits effective bactericidal action. Time-kill studies involving penicillin-susceptible, -intermediate, and -resistant strains showed that sanfetrinem, at its MIC, achieved a 99.9% reduction in bacterial count after 24 hours of incubation. asm.org When both MIC values and killing kinetics were considered, sanfetrinem was determined to be the most active oral agent against pneumococci in the study. asm.org

Concentration-Dependent Killing Studies

Preclinical in vitro studies have characterized the bactericidal activity of sanfetrinem, the active form of the prodrug sanfetrinem cilexetil. Time-kill assays have confirmed that sanfetrinem exhibits rapid bactericidal action against various bacterial pathogens. newtbdrugs.org Specifically against Mycobacterium tuberculosis (Mtb), sanfetrinem is reported to be rapidly bactericidal in vitro. researchgate.netpatsnap.comnih.gov This bactericidal effect was also observed in studies focusing on its activity against intracellular Mtb, where time-kill assays and confocal time-lapse microscopy confirmed its rapid killing ability. newtbdrugs.org

While detailed concentration-response curves from killing studies are not extensively reported in the provided literature, the evidence points towards a potent bactericidal mechanism. It is noted that despite being poorly stable in standard assay media, requiring frequent refreshment, its rapid bactericidal nature remains a key characteristic. researchgate.netpatsnap.com

Preclinical In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of orally administered sanfetrinem cilexetil has been demonstrated in murine models of systemic bacterial infections. Studies show it provides potent protection against experimental septicemia caused by a range of pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. researchgate.netnih.govasm.orgnih.gov

In these models, sanfetrinem cilexetil demonstrated significant protective effects against infections caused by both beta-lactamase-negative and beta-lactamase-producing strains. nih.gov For instance, against infections with S. aureus Smith and a beta-lactamase-producing S. aureus strain, the 50% effective doses (ED₅₀) were 0.09 mg/kg and 0.71 mg/kg, respectively. nih.gov The compound was also highly active against E. coli infections. nih.gov

| Pathogen | Strain Details | Sanfetrinem Cilexetil ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Smith (β-lactamase-negative) | 0.09 | nih.gov |

| Staphylococcus aureus | 5 (β-lactamase-producing) | 0.71 | nih.gov |

| Streptococcus pyogenes | - | 0.08 | nih.gov |

| Escherichia coli | C11 | 0.28 | nih.gov |

| Escherichia coli | 311 (β-lactamase-producing) | 0.66 | nih.gov |

| Klebsiella pneumoniae | 3K25 | 25.6 | nih.gov |

Sanfetrinem cilexetil has shown notable efficacy in murine models of respiratory tract infections. nih.govasm.org Its effectiveness has been confirmed in pneumonia models using both penicillin-susceptible Streptococcus pneumoniae (PSSP) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govnih.gov In a PSSP respiratory infection model, sanfetrinem cilexetil had an ED₅₀ of 0.18 mg/kg. nih.gov Furthermore, in models using both PSSP and PRSP, treatment with sanfetrinem cilexetil resulted in a more significant reduction of bacterial counts in the infected lungs compared to control antibiotics. nih.govasm.orgnih.gov The development of sanfetrinem cilexetil was specifically pursued for indications including respiratory tract infections in adults and otitis media in children, supported by data from multiple Phase 2 trials. biorxiv.orgresearchgate.net

A significant body of recent preclinical research has focused on repurposing sanfetrinem cilexetil for the treatment of tuberculosis. In vivo efficacy against Mycobacterium tuberculosis has been confirmed in murine models. researchgate.netpatsnap.comlarvol.com A critical aspect of this research involves the use of specialized mouse models, as standard rodent models are not suitable for testing beta-lactams due to high expression levels of the renal dehydropeptidase-1 (DHP-1) enzyme, which rapidly hydrolyzes the antibiotic. biorxiv.orgbiorxiv.org

To overcome this, studies have utilized DHP-1 knockout mice. biorxiv.orgbiorxiv.orgmdpi.com In an acute M. tuberculosis infection model using these mice, orally administered sanfetrinem cilexetil demonstrated significant efficacy. biorxiv.orgmdpi.com Treatment initiated nine days post-infection resulted in a substantial reduction in bacterial lung burden. mdpi.com Impressively, the efficacy of oral sanfetrinem cilexetil was found to be comparable to that of subcutaneously administered meropenem combined with oral amoxicillin (B794)/clavulanate. newtbdrugs.orgresearchgate.net Two independent murine experiments have confirmed the in vivo efficacy of sanfetrinem against M. tuberculosis. biorxiv.org

Comparative studies in animal models have consistently highlighted the potent activity of sanfetrinem cilexetil relative to established antibiotics.

In systemic infection models, sanfetrinem cilexetil was 4.6 to 9.8 times more effective than cefdinir (B1668824) and 1.8 to 112.4 times more effective than amoxicillin against strains of S. aureus and S. pyogenes. nih.gov Against E. coli infections, it was 2.3 to 6.2 times as effective as cefdinir. nih.gov

| Pathogen | Sanfetrinem Cilexetil ED₅₀ (mg/kg) | Cefdinir ED₅₀ (mg/kg) | Amoxicillin ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| S. aureus Smith | 0.09 | 0.88 | 0.16 | nih.gov |

| S. aureus 5 (β-lactamase+) | 0.71 | 3.30 | 79.8 | nih.gov |

| S. pyogenes | 0.08 | 0.62 | 0.20 | nih.gov |

In murine models of respiratory infection caused by S. pneumoniae, sanfetrinem cilexetil was more effective than amoxicillin at reducing bacterial loads in the lungs. nih.govasm.org Against a PSSP strain, its ED₅₀ of 0.18 mg/kg made it 1.6 times as effective as amoxicillin, while cefdinir showed little efficacy. nih.gov

For tuberculosis, mouse studies confirmed that oral sanfetrinem cilexetil is equipotent to a combination of subcutaneous meropenem and oral amoxicillin/clavulanate. newtbdrugs.org It also demonstrated similar efficacy to faropenem (B194159) co-dosed with clavulanic acid in DHP-1 knockout mouse models. biorxiv.orgbiorxiv.org

Murine Models of Tuberculosis Infection

Synergistic Antimicrobial Interactions in Preclinical Studies

Preclinical studies have revealed strong synergistic interactions between sanfetrinem and other antimicrobial agents, particularly against M. tuberculosis. researchgate.netpatsnap.comlarvol.com Strong in vitro synergy has been demonstrated with several antitubercular drugs, including amoxicillin, ethambutol (B1671381), rifampicin (B610482), and rifapentine (B610483). researchgate.netpatsnap.comnih.govbiorxiv.org

The activity of sanfetrinem against M. tuberculosis clinical isolates is notably enhanced when combined with the beta-lactamase inhibitor clavulanate, resulting in a four-fold increase in activity. biorxiv.org Furthermore, time-kill assays showed that a triple combination of sanfetrinem, rifampicin, and amoxicillin/clavulanate was highly effective. biorxiv.org These synergistic interactions may enhance therapeutic potential and reduce the likelihood of resistance development.

Combination Therapies with β-Lactamase Inhibitors

The efficacy of β-lactam antibiotics can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring. The stability of sanfetrinem to these enzymes is a critical determinant of its standalone activity and its potential need for co-administration with a β-lactamase inhibitor.

Preclinical studies have demonstrated that sanfetrinem possesses a high degree of stability against many common β-lactamases. asm.org Its β-lactamase interaction profile is similar to that of carbapenems like imipenem, showing stability against AmpC and extended-spectrum β-lactamases (ESBLs). nih.gov Specifically, sanfetrinem was found to be stable to TEM-1 and TEM-10 enzymes and retained its activity against bacterial isolates that produce various extended-spectrum TEM and SHV enzymes. nih.gov

However, like other carbapenems, sanfetrinem is susceptible to hydrolysis by certain types of β-lactamases. It is labile to metallo-β-lactamases (MBLs), which are zinc-dependent enzymes (class B), such as IMP-1 and the L1 enzyme from Stenotrophomonas maltophilia. nih.govcapes.gov.br Additionally, functional group 2f carbapenemases, including Sme-1 and NMC-A, have been shown to significantly increase the minimum inhibitory concentrations (MICs) of sanfetrinem. nih.gov

The combination of sanfetrinem with clavulanic acid, a well-known β-lactamase inhibitor, has been investigated, particularly in the context of Mycobacterium tuberculosis (Mtb). The Mtb β-lactamase, BlaC, can hydrolyze many β-lactams. biorxiv.org While the tricyclic carbapenem structure of sanfetrinem appears to be more inherently stable to BlaC hydrolysis compared to amoxicillin or meropenem, the addition of clavulanate has been shown to enhance its activity. biorxiv.org Against a panel of Mtb clinical isolates, the combination of sanfetrinem with clavulanate resulted in a four-fold increase in activity. biorxiv.org The benefit of adding clavulanate was particularly noted in rifampicin-resistant strains of Mtb. biorxiv.org A patent for the use of sanfetrinem in treating mycobacterial infections suggests clavulanic acid, tazobactam, avibactam, and sulbactam (B1307) as potential β-lactamase inhibitors for combination therapy. google.com

The table below summarizes the stability of sanfetrinem against various β-lactamases based on preclinical findings.

| β-Lactamase Type | Stability of Sanfetrinem | Reference |

| TEM-1, TEM-10 | Stable | nih.gov |

| Extended-Spectrum (TEM, SHV) | Stable | nih.gov |

| AmpC | Generally Stable (Weak Inducer) | nih.govcapes.gov.br |

| Class B (Metallo-β-lactamases, e.g., IMP-1) | Labile (Hydrolyzed) | nih.govcapes.gov.br |

| Functional Group 2f (e.g., Sme-1, NMC-A) | Labile (Hydrolyzed) | nih.gov |

| M. tuberculosis BlaC | Inherently More Stable than other β-lactams; activity enhanced by clavulanate | biorxiv.org |

Synergism with Other Classes of Antimicrobial Agents

The potential for sanfetrinem to act synergistically with other antimicrobial agents has been a significant area of preclinical investigation, particularly for the treatment of challenging infections like tuberculosis.

Strong in vitro synergistic interactions have been demonstrated between sanfetrinem and several first-line and second-line anti-tuberculosis drugs. nih.gov Studies have shown synergy with amoxicillin, ethambutol, rifampicin, and rifapentine. nih.gov The combination of sanfetrinem with amoxicillin, in particular, showed strong synergy with a Fractional Inhibitory Concentration Index (FICI) value below 0.25, leading to an up to eight-fold reduction in the MIC of sanfetrinem. biorxiv.org Synergy was also observed with rifapentine (FICI = 0.38) and ethambutol (FICI = 0.5). biorxiv.org

Further studies using time-kill assays confirmed these synergistic interactions. Combinations of sanfetrinem with rifampicin and amoxicillin/clavulanate demonstrated strong positive interactions, preventing the regrowth of M. tuberculosis for an extended period. nih.gov

Beyond tuberculosis, early preclinical studies indicated synergistic activity between sanfetrinem and the aminoglycoside gentamicin (B1671437). This was observed against a strain of Enterococcus faecalis that did not exhibit high-level gentamicin resistance. nih.gov

The table below outlines the observed synergistic interactions between sanfetrinem and other classes of antimicrobial agents.

| Combination Agent | Pathogen | Key Findings | Reference |

| Amoxicillin | Mycobacterium tuberculosis | Strong synergy (FICI < 0.25); up to 8-fold MIC reduction | biorxiv.org |

| Rifampicin | Mycobacterium tuberculosis | Strong synergy (FICI < 0.25); strong positive interaction in time-kill assays | biorxiv.orgnih.gov |

| Rifapentine | Mycobacterium tuberculosis | Synergy (FICI = 0.38) | biorxiv.org |

| Ethambutol | Mycobacterium tuberculosis | Synergy (FICI = 0.5) | biorxiv.org |

| Amoxicillin/Clavulanate | Mycobacterium tuberculosis | Strong positive interaction in time-kill assays when combined with sanfetrinem and rifampicin | nih.gov |

| Gentamicin | Enterococcus faecalis | Observed synergy against a strain lacking high-level gentamicin resistance | nih.gov |

Pharmacokinetic and Biotransformation Studies in Animal Models

Absorption and Systemic Exposure of Sanfetrinem (B1680756) Cilexetil and Sanfetrinem in Rodents and Canines

Following oral administration, sanfetrinem cilexetil is rapidly absorbed and subsequently hydrolyzed to the active compound, sanfetrinem, before reaching systemic circulation. researchgate.netresearchgate.net This presystemic conversion is a key feature of its design as a prodrug.

The oral bioavailability of sanfetrinem, however, shows notable variation between species. In rats, the bioavailability has been measured at 32%, while in dogs, it is lower, at 15%. researchgate.netresearchgate.net These differences highlight the species-specific nature of absorption and first-pass metabolism.

Pharmacokinetic studies have also determined the terminal half-life of sanfetrinem after intravenous administration. In rats, the half-life of the unchanged drug is approximately 12 minutes, whereas in dogs, it is longer, at 35 minutes. researchgate.netbiorxiv.org The half-life of total radioactivity is longer in both species, which is attributed to the presence of low levels of metabolites. researchgate.net

Table 1: Oral Bioavailability and Terminal Half-life of Sanfetrinem in Animal Models

| Species | Oral Bioavailability (%) | Terminal Half-life (intravenous) |

|---|---|---|

| Rat | 32 researchgate.netresearchgate.net | 12 minutes researchgate.netbiorxiv.org |

| Dog | 15 researchgate.netresearchgate.net | 35 minutes researchgate.netbiorxiv.org |

Tissue Distribution and Accumulation Profiles in Animal Organs

Studies investigating the distribution of drug-related radioactivity have shown that sanfetrinem is widely distributed throughout the tissues of animal models. researchgate.netresearchgate.net Particularly high concentrations of radioactivity have been observed in the bladder, kidneys, and liver. researchgate.netresearchgate.net

Despite its wide distribution, there is no indication of significant binding or retention in any specific tissues, including those containing melanin. researchgate.netresearchgate.net The volume of distribution has been found to be approximately equivalent to that of the extracellular fluid, suggesting that the drug primarily resides in this compartment. researchgate.netresearchgate.net

Plasma Protein Binding Characteristics in Animal Species

The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to target sites. In the case of sanfetrinem, plasma protein binding has been shown to be constant over a wide range of concentrations in both rats and dogs, but the degree of binding differs markedly between the two species. researchgate.netresearchgate.net

In dogs, the plasma protein binding of sanfetrinem is relatively low, ranging from 14% to 18%. researchgate.netresearchgate.net In contrast, the binding in rat plasma is substantially higher, at approximately 67%. researchgate.netresearchgate.net

Table 2: Plasma Protein Binding of Sanfetrinem in Animal Species

| Species | Plasma Protein Binding (%) |

|---|---|

| Rat | ~67 researchgate.netresearchgate.net |

| Dog | 14-18 researchgate.netresearchgate.net |

Metabolic Pathways and Metabolite Identification in Animal Systems

The biotransformation of sanfetrinem has been investigated, leading to the identification of key metabolites.

Identification of Open β-Lactam Ring Derivatives

One of the primary metabolites identified in the urine of animals after intravenous administration is the open β-lactam ring derivative, designated as GV173923. researchgate.netresearchgate.net This metabolite results from the hydrolysis of the β-lactam ring, a common metabolic pathway for β-lactam antibiotics.

Formation of Dimeric Compounds

In addition to the open-ring derivative, a dimeric compound, identified as GV196359, has also been found in the urine of animal models. researchgate.netresearchgate.net The formation of such dimers represents another metabolic route for sanfetrinem.

Excretion Pathways in Animal Models (Urinary and Biliary Clearance)

The primary route of elimination for sanfetrinem and its metabolites is through the urine. researchgate.net Following intravenous administration, over 90% of the administered dose is excreted in the urine in both rats and dogs. researchgate.netresearchgate.net

In rats, a significant portion of the dose, 69%, is excreted as unchanged sanfetrinem in the urine. researchgate.netresearchgate.net Biliary excretion plays a minor role in the elimination of the drug, with the radioactivity excreted in the bile accounting for only 3-7% of the dose in animal models. researchgate.netresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component in the preclinical assessment of new antimicrobial agents, providing a quantitative framework to link drug exposure to its therapeutic effect. For sanfetrinem cilexitel, the oral prodrug of the active moiety sanfetrinem, preclinical PK/PD studies have been instrumental in characterizing its activity profile and predicting its potential efficacy. These investigations typically involve integrating data from in vitro susceptibility testing with in vivo pharmacokinetic data from animal models of infection.

The primary goal of these simulations is to identify the PK/PD index that best correlates with the antimicrobial efficacy of sanfetrinem. For β-lactam antibiotics, including carbapenems, the most crucial PK/PD parameter is generally the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). Other parameters, such as the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC), are also evaluated.

In preclinical research, dose-fractionation studies in animal models, such as murine thigh or lung infection models, are the standard for determining the most predictive PK/PD index. In these studies, the total daily dose of the drug is administered in various dosing regimens (e.g., once daily, twice daily, or more frequently) to disentangle the effects of Cmax, AUC, and T>MIC. The resulting bacterial killing is then correlated with each of these exposure metrics to identify the driver of efficacy.

Preclinical studies have demonstrated the in vivo efficacy of sanfetrinem cilexetil in murine models of infection caused by key pathogens. For instance, in models of respiratory tract infections with Streptococcus pneumoniae, sanfetrinem cilexetil has shown potent activity. biorxiv.org Time-kill studies, both in vitro and in vivo, have been employed to understand the dynamic relationship between sanfetrinem concentrations and the rate and extent of bacterial killing. These studies have shown that sanfetrinem exhibits time-dependent bactericidal activity, which is characteristic of β-lactam antibiotics. nih.gov

Recent research has also explored the potential of sanfetrinem cilexetil for the treatment of tuberculosis. In murine models of Mycobacterium tuberculosis infection, orally administered sanfetrinem cilexetil demonstrated significant reductions in bacterial load in the lungs. jvsmedicscorner.com The efficacy observed in these models is understood to be linked to achieving adequate time above the MIC in the relevant tissues. While specific PK/PD target magnitudes for sanfetrinem against M. tuberculosis are still under investigation, these findings underscore the importance of its pharmacokinetic profile in determining its anti-mycobacterial effect. jvsmedicscorner.com

The data generated from these preclinical PK/PD models are vital for several reasons. They provide a scientific basis for the selection of dosing regimens for first-in-human clinical trials, aiming to maximize the probability of therapeutic success. Furthermore, these models can be used to simulate the effects of different doses and schedules against a range of pathogens with varying MICs, helping to predict the clinical utility of the drug. The integration of PK/PD modeling and simulation into the preclinical development of this compound has been crucial in establishing a rationale for its further clinical investigation.

Mechanisms of Antimicrobial Resistance Pertinent to Sanfetrinem Cilexetil

Enzymatic Inactivation by Bacterial β-Lactamases

The primary mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by bacterial β-lactamases. mdpi.comresearchgate.net These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. nih.gov The stability of a β-lactam agent in the presence of these enzymes is a key determinant of its antibacterial spectrum.

Sanfetrinem (B1680756) has demonstrated considerable stability against a variety of β-lactamases, a feature that contributes to its broad-spectrum activity. Its stability profile shows similarities to carbapenems, being resistant to many common β-lactamases but susceptible to others. nih.gov

Class A β-Lactamases: Sanfetrinem is stable against TEM-1 and TEM-10 enzymes and retains full activity against bacteria producing various extended-spectrum TEM and SHV enzymes. nih.govcapes.gov.br It also maintains activity against strains of Proteus vulgaris and Klebsiella oxytoca that hyperproduce potent chromosomal class A β-lactamases. nih.govcapes.gov.br

Class C (AmpC) β-Lactamases: Sanfetrinem exhibits only slight lability to the AmpC enzyme from Enterobacter cloacae. nih.govcapes.gov.br It is a weak inducer of AmpC β-lactamases at concentrations below its minimum inhibitory concentration (MIC). nih.govcapes.gov.br However, for AmpC-derepressed mutants of E. cloacae and Citrobacter freundii, the MICs for sanfetrinem can be elevated (4 to 8 μg/ml) compared to inducible or basal strains (0.12 to 2 μg/ml). nih.govcapes.gov.br

Class B (Metallo-β-Lactamases): Sanfetrinem is labile to class B zinc-dependent β-lactamases. nih.govcapes.gov.br Enzymes such as IMP-1 and the L1 enzyme of Stenotrophomonas maltophilia have been shown to confer resistance to sanfetrinem through hydrolysis. nih.govcapes.gov.br

Functional Group 2f Enzymes: Certain carbapenem-hydrolyzing enzymes, classified as functional group 2f, can significantly impact sanfetrinem's activity. Enzymes like Sme-1, NMC-A, and an enzyme from Acinetobacter spp. have been shown to increase sanfetrinem MICs by as much as 64-fold. nih.govcapes.gov.br

| β-Lactamase Class/Type | Stability of Sanfetrinem | Reference |

|---|---|---|

| Class A (e.g., TEM-1, TEM-10, SHV) | Stable | nih.govcapes.gov.br |

| Class C (AmpC) | Slightly Labile / Weak Inducer | nih.govcapes.gov.br |

| Class B (Metallo-β-lactamases, e.g., IMP-1) | Labile | nih.govcapes.gov.br |

| Functional Group 2f (e.g., Sme-1, NMC-A) | Labile | nih.govcapes.gov.br |

A primary strategy to overcome resistance mediated by β-lactamases is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). mdpi.commdpi.com These inhibitors bind to and inactivate the β-lactamase enzyme, thereby protecting the antibiotic from hydrolysis. mdpi.com

Preclinical studies have shown that the activity of sanfetrinem can be enhanced by the addition of clavulanate, a well-known BLI. newtbdrugs.orgbiorxiv.org Against a panel of Mycobacterium tuberculosis clinical isolates, the addition of clavulanate resulted in a four-fold increase in sanfetrinem's activity. biorxiv.org This suggests that even though sanfetrinem has inherent stability, its efficacy against certain strains can be improved by inhibiting β-lactamase activity. biorxiv.org This potentiation indicates that sanfetrinem's tricyclic carbapenem (B1253116) structure is inherently more stable to hydrolysis by the M. tuberculosis β-lactamase, BlaC, compared to more readily hydrolyzed antibiotics like amoxicillin (B794) or meropenem (B701). biorxiv.org

Another approach is the development of new β-lactam antibiotics that are inherently stable to a wider range of β-lactamases, which was a goal in the design of the trinem class of antibiotics to which sanfetrinem belongs. researchgate.netmdpi.com

Stability Against Specific β-Lactamase Classes

Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Bacterial Strains in Preclinical Investigations

Sanfetrinem has demonstrated significant preclinical activity against various multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. biorxiv.orgnih.gov A notable area of investigation is its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), a disease increasingly complicated by drug resistance. era-learn.euresearchgate.net

Preclinical studies have shown that sanfetrinem has broad-spectrum activity against clinical isolates of M. tuberculosis, including MDR and XDR strains. biorxiv.orgnih.govlarvol.com In one study, sanfetrinem was found to be more active than the clinically used carbapenem, meropenem, against a panel of drug-susceptible, MDR, and XDR M. tuberculosis strains, with a 90% minimum inhibitory concentration (MIC90) of 1-4 μg/mL. newtbdrugs.orgaraid.es

| Organism | Resistance Profile | Sanfetrinem MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Drug-susceptible, MDR, XDR | 1-4 | 2-64 | newtbdrugs.orgaraid.es |

Furthermore, sanfetrinem exhibits potent synergistic interactions with other antitubercular agents such as amoxicillin, ethambutol (B1671381), rifampicin (B610482), and rifapentine (B610483), which could be beneficial in combination therapies for MDR/XDR-TB. biorxiv.orgnih.govbiorxiv.org

Against other resistant gram-positive organisms, sanfetrinem has shown activity. For instance, against 19 strains of Enterococcus faecium that were highly resistant to ampicillin (B1664943) and also resistant to vancomycin, the MIC range for sanfetrinem was 16 to 64 μg/mL. asm.org

Role of Bacterial Efflux Pump Systems in Sanfetrinem Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to resistance. mdpi.commicrobialcell.com While efflux is a known resistance mechanism for other β-lactams, particularly in Gram-negative bacteria, specific data on its role in sanfetrinem resistance is limited in the provided search results. mdpi.com Overexpression of efflux pumps can contribute to low-level resistance, which may provide a platform for the development of higher-level resistance through other mechanisms. mdpi.com The use of efflux pump inhibitors (EPIs) is a strategy being explored to overcome this type of resistance. mdpi.commicrobialcell.com There is a mention of an efflux pump-overexpressed mutant in the context of sanfetrinem research, suggesting that this mechanism is considered a potential factor in resistance. asm.org

Alterations in Penicillin-Binding Proteins Leading to Reduced Susceptibility

β-lactam antibiotics exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. springer.cometflin.com Alterations in the structure of these PBPs, due to genetic mutations, can reduce their affinity for β-lactam antibiotics, leading to resistance. asm.orgetflin.com

This mechanism is particularly relevant for Streptococcus pneumoniae. Studies have investigated the affinity of sanfetrinem for the PBPs of penicillin-susceptible, -intermediate, and -resistant strains of S. pneumoniae. In highly resistant isolates, alterations in PBP1a and PBP2b appear to be critical for resistance to both imipenem (B608078) and sanfetrinem. academicoo.com Research has shown that specific amino acid substitutions in PBP1a, PBP2b, and PBP2x are correlated with reduced susceptibility to various β-lactams. asm.org While cefditoren, another β-lactam, showed no significant difference in PBP affinity based on resistance levels, suggesting a different PBP target, the affinities of penicillin and ampicillin were clearly decreased for resistant strains, highlighting the importance of PBP alterations. asm.org

Development of Acquired Resistance in Laboratory Settings

The potential for bacteria to develop resistance to a new antibiotic can be assessed through in vitro selection studies. In these experiments, bacteria are exposed to sub-lethal concentrations of the drug over time to select for resistant mutants. One study on Streptococcus pneumoniae involved the in vitro selection of one-step mutants resistant to different oral β-lactam antibiotics, which was associated with alterations in PBP2x. asm.org While this study provides context for resistance development to oral β-lactams in pneumococci, specific laboratory studies detailing the frequency and mechanisms of acquired resistance to sanfetrinem were not extensively detailed in the provided search results. However, the selection of derepressed AmpC mutants of E. cloacae and C. freundii in the presence of sanfetrinem suggests a potential pathway for acquired resistance in certain species. nih.govcapes.gov.br

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structure-Activity Relationships for Sanfetrinem (B1680756) and Analogues

The development of sanfetrinem and its analogues has been guided by comprehensive SAR studies aimed at optimizing their antibacterial spectrum, potency, and stability. researchgate.netbohrium.com Sanfetrinem is distinguished as the first tricyclic β-lactam compound. nih.gov This unique structural feature contributes to its stability against β-lactamases and human renal dehydropeptidase (DHP), a common challenge for other carbapenems like imipenem (B608078). nih.govresearchgate.net

SAR studies have also been crucial in the development of orally active carbapenems. Sanfetrinem cilexetil (GV-104326) is the cilexetil ester prodrug of sanfetrinem, designed to improve its oral bioavailability. nih.govbohrium.com This strategic modification allows for the drug to be administered orally, a significant advantage for long-term therapies such as those for tuberculosis. nih.gov

The following table summarizes the activity of Sanfetrinem and a comparator carbapenem (B1253116) against various M. tuberculosis strains, highlighting the impact of structural differences on potency.

| Compound | M. tuberculosis Strain | MIC90 (μg/mL) |

| Sanfetrinem | Drug-susceptible and MDR/XDR clinical isolates | 1-4 |

| Meropenem (B701) | Drug-susceptible and MDR/XDR clinical isolates | 2-64 |

| Data sourced from the Working Group for New TB Drugs. newtbdrugs.org |

Molecular Modeling and Docking Simulations for Target Binding Affinity

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a drug molecule and its biological target at an atomic level. patsnap.comderpharmachemica.com For sanfetrinem, these techniques are employed to understand its binding affinity for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. medkoo.comasm.org

These simulations help in visualizing the three-dimensional orientation of sanfetrinem within the active site of PBPs, revealing key interactions that are crucial for its inhibitory activity. derpharmachemica.comfrontiersin.org The tricyclic nature of sanfetrinem's core likely influences its conformational flexibility and how it presents its key binding motifs to the PBP active site.

Molecular dynamics (MD) simulations can further be used to assess the stability of the drug-target complex over time, providing insights into the dynamic nature of the binding. frontiersin.orgnih.govnih.gov By understanding these interactions, researchers can rationally design new analogues with improved binding affinity and, consequently, enhanced antibacterial potency.

Computational Approaches in Rational Drug Design for Carbapenems

Rational drug design, aided by computational methods, has become an indispensable part of modern medicinal chemistry, enabling the systematic development of new drugs with improved properties. patsnap.commlsu.ac.in In the context of carbapenems, computational approaches are used to address challenges such as β-lactamase-mediated resistance and metabolic instability. researchgate.netnih.gov

Computational tools allow for the in silico evaluation of numerous virtual compounds, saving time and resources compared to traditional synthesis and testing. tandfonline.comsysrevpharm.org Techniques like homology modeling are used to build three-dimensional models of target proteins when experimental structures are unavailable. patsnap.com This is particularly relevant for studying the interaction of carbapenems with a wide range of bacterial PBPs and β-lactamases.

The development of sanfetrinem itself is a testament to the success of these approaches, resulting in a molecule with inherent stability to certain inactivating enzymes. nih.gov The broader field of carbapenem research continues to leverage computational design to create next-generation antibiotics that can overcome emerging resistance mechanisms. nih.gov

In Silico Screening for Novel Antimicrobial Scaffolds

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. patsnap.comopenmedicinalchemistryjournal.com This approach is instrumental in the discovery of novel antimicrobial scaffolds, including those related to carbapenems. nih.govresearchgate.netresearchgate.net

By using the known structure of a target protein, such as a bacterial PBP or a β-lactamase, researchers can computationally "dock" thousands of molecules into the active site to predict their binding affinity. nih.gov This process can identify entirely new chemical skeletons that may serve as starting points for the development of new classes of antibiotics.

For instance, a screen of a large library of β-lactams against intracellular Mycobacterium tuberculosis identified sanfetrinem cilexetil as a highly promising candidate for repurposing. patsnap.comnewtbdrugs.org This highlights the power of in silico and high-throughput screening methods to find new uses for existing compounds and to discover novel antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgbenthamscience.com For carbapenems, QSAR models can be developed to predict the antibacterial potency of new analogues before they are synthesized. researchgate.net

These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive equation. nih.gov A validated QSAR model can then be used to estimate the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test.

While specific QSAR studies focusing solely on sanfetrinem are not extensively detailed in the provided search results, the general applicability of QSAR to carbapenem design is well-established. researchgate.net Such models are crucial for optimizing the structural features of carbapenems to enhance their potency against both Gram-positive and Gram-negative bacteria, as well as against resistant strains.

Advanced Analytical Methodologies for Sanfetrinem Cilexetil Research

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of sanfetrinem (B1680756) in biological matrices. This powerful technique offers high selectivity and sensitivity, which are essential for accurately measuring drug concentrations in complex samples like human plasma.

A validated HPLC-MS/MS assay has been developed for the quantification of sanfetrinem in human plasma. researchgate.net This method involves a straightforward sample preparation process where plasma samples are deproteinized with acetonitrile, followed by dilution with water before injection into the liquid chromatography system. researchgate.net Chromatographic separation is typically achieved on a C18 column, with a mobile phase consisting of a water-acetonitrile gradient containing a small percentage of formic acid to improve ionization. researchgate.netnih.gov Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.netfrontiersin.org

This methodology has proven to be robust, with a wide quantification range, and has been successfully applied to analyze plasma samples from clinical studies. researchgate.net The use of an internal standard is a common practice to correct for any variability during sample preparation and analysis, ensuring the accuracy of the results. nih.gov

Table 1: Example HPLC-MS/MS Parameters for Sanfetrinem Analysis

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18(2), 50x2.0 mm, 5 µm researchgate.net |

| Mobile Phase | Water-acetonitrile with 0.1% formic acid researchgate.net |

| Detection | Triple quadrupole mass spectrometer (MRM mode) researchgate.net |

| Lower Limit of Quantification | As low as 10 ng/mL in human plasma researchgate.net |

| Concentration Range | 10 ng/mL to 5 µg/mL researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

For even faster and more efficient bioanalysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed. biorxiv.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution and faster separation times compared to traditional HPLC. researchgate.net

In the context of sanfetrinem research, UPLC-MS/MS has been used to quantify the active form, sanfetrinem, in biological samples such as 7H9 medium and blood. biorxiv.org The sample preparation for UPLC-MS/MS analysis often involves protein precipitation, followed by evaporation and reconstitution in a suitable solvent before injection. biorxiv.org

The UPLC system is coupled with a tandem mass spectrometer, operating in MRM mode to ensure high selectivity and sensitivity. biorxiv.org This advanced technique is particularly valuable in preclinical studies, such as pharmacokinetic assessments in animal models, where rapid analysis of a large number of samples is often required. biorxiv.org

Table 2: UPLC-MS/MS System Configuration for Sanfetrinem Bioanalysis

| Component | Description |

|---|---|

| UPLC System | Acquity UPLC series (Waters Corporation) biorxiv.org |

| Mass Spectrometer | Sciex API 4000 instrument (AB Sciex) biorxiv.org |

| Column | Acquity UPLC HSS T3, 50 x 2.1mm, 1.8 µm biorxiv.org |

| Mobile Phase | Gradient elution with 10 mM Ammonium Formate + 0.1% Formic Acid and Acetonitrile biorxiv.org |

| Flow Rate | 0.4 mL/min biorxiv.org |

| MS/MS Mode | MRM negative mode biorxiv.org |

Development and Validation of Bioanalytical Assays for Preclinical Samples

The development and validation of bioanalytical assays are critical steps to ensure the reliability and reproducibility of data from preclinical studies. jgtps.com This process involves establishing a set of procedures for the collection, processing, storage, and analysis of biological samples. jgtps.com For sanfetrinem cilexetil, this means developing robust methods for quantifying both the prodrug and its active metabolite, sanfetrinem, in various biological matrices from animal studies. researchgate.net

The validation process for these assays adheres to strict guidelines from regulatory bodies like the FDA and EMA. bionotus.comeuropa.eu Key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, and stability. nih.gov A fully validated bioanalytical method is essential for generating dependable results that can be used to support drug discovery and development. bionotus.com

In the case of sanfetrinem, direct-injection, column-switching LC methods have been developed and validated for its quantification in rat and dog plasma. researchgate.net These methods are designed to be high-throughput, allowing for the efficient analysis of large numbers of samples generated during preclinical pharmacokinetic and toxicokinetic studies. nih.gov

In Vitro Susceptibility Testing Methodologies (e.g., Microbroth Dilution, Agar (B569324) Dilution)

Determining the in vitro susceptibility of bacteria to sanfetrinem is fundamental to understanding its antimicrobial activity. Standardized methods such as microbroth dilution and agar dilution are commonly used for this purpose. clsi.orgnih.gov These methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. mdpi.com

For sanfetrinem, its in vitro activity has been compared to other antibiotics against a range of Gram-positive bacteria using both agar and microbroth dilution methods. researchgate.net The MIC values obtained from these tests provide crucial information about the potency of sanfetrinem against various bacterial strains. researchgate.net

Microbroth Dilution: This method involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. mdpi.com Each well is then inoculated with a standardized suspension of the test bacterium. mdpi.com After incubation, the wells are examined for visible bacterial growth to determine the MIC. mdpi.com

Agar Dilution: In this method, the antibiotic is incorporated into an agar medium at various concentrations. nih.gov The surface of the agar is then inoculated with the test bacteria. nih.gov The MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar. nih.gov

Studies have shown that sanfetrinem has potent in vitro activity, with low MIC values against susceptible organisms. researchgate.net For instance, against certain groups of organisms, the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) have been reported to be as low as 0.015 and 0.5 µg/mL. researchgate.net

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques play a vital role in the structural elucidation and characterization of sanfetrinem cilexetil. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of the compound.

NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the molecule by analyzing the magnetic properties of the atomic nuclei. Specific chemical shifts (δ) and coupling constants (J) can be used to identify the different protons within the sanfetrinem cilexetil molecule.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). This technique is crucial for confirming the identity of sanfetrinem cilexetil and its metabolites.

Confocal Time-Lapse Microscopy for Intracellular Activity Assessment

To investigate the intracellular activity of sanfetrinem, particularly in the context of infections caused by intracellular pathogens like Mycobacterium tuberculosis, confocal time-lapse microscopy is a powerful tool. araid.esnewtbdrugs.orgresearchgate.net This advanced imaging technique allows for the real-time visualization of dynamic cellular processes. confocalnl.com

By using fluorescent probes, researchers can track the interaction of sanfetrinem with bacteria inside host cells over time. microscopyu.com Confocal microscopy provides high-resolution, three-dimensional images, enabling the observation of events such as bacterial killing and morphological changes within the intracellular environment. confocalnl.com Time-kill assays combined with confocal time-lapse microscopy have confirmed the rapid bactericidal activity of sanfetrinem against intracellular bacteria. araid.esnewtbdrugs.orgresearchgate.net

Methods for Measuring Bacterial Burden in Animal Infection Models (e.g., CFU enumeration)

In vivo efficacy studies of sanfetrinem cilexetil in animal infection models rely on accurate methods for quantifying the bacterial burden in various tissues. nih.gov The most common method for this is the enumeration of colony-forming units (CFU). libretexts.org